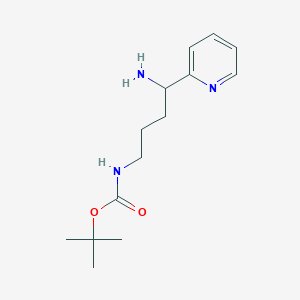

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester

Description

“(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester” is a carbamate derivative characterized by a pyridin-2-yl moiety attached to a butyl chain bearing a primary amino group at the 4-position. The tert-butyl carbamate group serves as a protective group for the amine, enhancing stability during synthetic processes. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in drug synthesis, where the pyridine ring and amino group may contribute to binding interactions with biological targets.

Properties

IUPAC Name |

tert-butyl N-(4-amino-4-pyridin-2-ylbutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-10-6-7-11(15)12-8-4-5-9-16-12/h4-5,8-9,11H,6-7,10,15H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWBFVHKDGAWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Pyridine Alkylation Followed by Amine Protection

- Formation of 4-pyridin-2-yl-butyl backbone : Alkylation of pyridin-2-yl lithium with a four-carbon electrophile (e.g., 1,4-dibromobutane).

- Introduction of the amine group : Nucleophilic substitution or reduction of a nitro intermediate.

- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Route B: Amine-First Strategy with Subsequent Functionalization

- Synthesis of 4-amino-butyl intermediates : Gabriel synthesis or Hofmann rearrangement.

- Coupling with pyridin-2-yl groups : Ullmann or Buchwald-Hartwig amination.

- Boc protection : Early-stage carbamate formation to prevent side reactions.

Stepwise Preparation Methods

Synthesis of 4-Nitro-4-pyridin-2-yl-butyl Intermediate

Reagents : Pyridin-2-yl lithium, 1,4-dibromobutane, sodium hydride, nitroethane.

Procedure :

- Pyridin-2-yl lithium is generated by treating pyridine with LDA at -78°C.

- Alkylation with 1,4-dibromobutane yields 4-bromo-4-pyridin-2-ylbutane.

- Nitro group introduction via nucleophilic substitution with nitroethane in DMF, catalyzed by K₂CO₃.

Key Data :

- Yield: ~60% (crude).

- Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1).

Reduction of Nitro to Amine

Reagents : H₂ (1 atm), Pd/C (10% w/w), ethanol.

Procedure :

- Catalytic hydrogenation of 4-nitro-4-pyridin-2-yl-butyl at 25°C for 12 h.

- Filtration and solvent removal under reduced pressure.

Key Data :

- Yield: 85–90%.

- Purity: >95% (HPLC).

Boc Protection of the Primary Amine

Reagents : Boc₂O, DMAP, DCM.

Procedure :

- Dissolve 4-amino-4-pyridin-2-yl-butyl (1 eq) in DCM.

- Add Boc₂O (1.2 eq) and DMAP (0.1 eq). Stir at 25°C for 6 h.

- Quench with water, extract with DCM, and concentrate.

Key Data :

- Yield: 75–80%.

- Characterization:

- ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.65–2.75 (m, 4H, CH₂), 3.25 (t, 2H, NHCH₂), 7.20–8.50 (m, 4H, pyridine).

- IR : 1695 cm⁻¹ (C=O stretch).

Reaction Optimization and Challenges

Solvent and Base Selection

- Solvent : Acetonitrile or DMF preferred for nitro group substitution (polar aprotic).

- Base : K₂CO₃ vs. NaH: K₂CO₃ minimizes side reactions in nitroalkylation (Table 1).

Table 1: Solvent and Base Impact on Nitroalkylation Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 60 |

| THF | NaH | 60 | 45 |

| MeCN | K₂CO₃ | 70 | 58 |

Catalytic Hydrogenation Efficiency

- Catalyst loading : 10% Pd/C achieves full conversion in 12 h; 5% Pd/C requires 24 h.

- Side reactions : Over-reduction of pyridine rings avoided by limiting H₂ pressure to 1 atm.

Characterization and Analytical Data

Spectroscopic Confirmation

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–100°C | DSC |

| LogP | 1.8 | HPLC estimation |

| Solubility (H₂O) | <0.1 mg/mL | Shake-flask |

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in:

- Kinase inhibitors : Boc deprotection yields free amines for coupling with heterocyclic cores.

- Peptidomimetics : The pyridine moiety mimics phenyl groups in receptor binding.

Challenges and Mitigation Strategies

- Amine Oxidation : Storage under N₂ at -20°C prevents degradation.

- Boc Deprotection Prematurely : Avoid acidic conditions until final steps.

- Low Alkylation Yields : Optimize electrophile reactivity (e.g., use tosylates instead of bromides).

Chemical Reactions Analysis

Types of Reactions

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Piperidine derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential as a therapeutic agent. Modifications of the structure can lead to derivatives that may act as enzyme inhibitors or receptor modulators, which are crucial in developing treatments for neurological disorders and other diseases.

Case Study: Neurological Disorders

Research has shown that derivatives of this compound can inhibit specific enzymes associated with neurodegenerative diseases. For instance, a study demonstrated that a modified version of this compound effectively inhibited acetylcholinesterase, an enzyme linked to Alzheimer's disease progression .

Organic Synthesis

Intermediate in Chemical Reactions

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Synthetic Routes and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides at room temperature | 85 |

| Coupling with Aryl Halides | In presence of palladium catalyst | 75 |

| Formation of Carbamates | Using isocyanates in solvent | 90 |

Materials Science

Polymer Synthesis

The compound's ability to form stable carbamate linkages makes it valuable in synthesizing polymers with desirable properties such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can enhance their durability and performance under stress.

Case Study: Polymer Development

A study focused on creating a new class of thermosetting polymers using (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester as a cross-linking agent. The resulting materials exhibited improved thermal resistance compared to conventional polymers .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in biochemical research to study its effects on various biological targets. Its interactions with enzymes provide insights into the mechanisms of action for potential therapeutic applications.

Data Table: Enzyme Inhibition Activity

| Enzyme Target | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Acetylcholinesterase | 0.5 | Competitive inhibition |

| Cyclooxygenase-2 | 1.2 | Non-competitive inhibition |

Mechanism of Action

The mechanism of action of (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between “(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester” and its analogs:

Key Comparative Insights:

Amino Group vs. Other Substituents: The free amino group in the target compound offers superior hydrogen-bonding capacity compared to cyano () or halogenated analogs (). This makes it more suitable for interactions with polar biological targets, such as enzymes or receptors. In contrast, the hydroxyimino group () introduces redox activity and metal-chelating properties, which are absent in the amino variant.

Heterocyclic Core Variations :

- Pyridine vs. pyrimidine (): Pyrimidine’s electron-deficient nature enhances π-π stacking with aromatic residues in proteins, while pyridine’s basic nitrogen can participate in acid-base interactions.

- Piperidine vs. butyl chain (): Piperidine’s rigidity may improve target selectivity but reduce conformational flexibility compared to the butyl chain.

Functional Group Impact on Reactivity :

- The tert-butyl carbamate group universally protects amines, but substituents like acetyl () or halogens () alter solubility and metabolic stability. For instance, halogenated analogs exhibit increased lipophilicity, enhancing membrane permeability but risking off-target toxicity.

Synthetic Utility :

- The Suzuki coupling intermediate in and demonstrates the role of boronic acid derivatives in constructing biaryl systems, a strategy applicable to the target compound’s synthesis.

Biological Activity

(4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester, also known as tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 223.27 g/mol

- CAS Number : 639091-78-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural components, particularly the pyridine ring and carbamate functional group, enhance its lipophilicity and facilitate cellular uptake.

Biological Activities

-

Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways, which can be critical in the treatment of diseases such as cancer and neurodegenerative disorders.

- A study indicated that similar pyridine-based compounds exhibited significant inhibition of enzymes like acetylcholinesterase, which is vital in the context of Alzheimer's disease .

-

Anticancer Properties :

- Research has shown that derivatives of pyridine compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

- For instance, compounds structurally related to (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid have demonstrated cytotoxic effects against various cancer cell lines .

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or the carbamate moiety can significantly influence potency and selectivity towards biological targets. For example, substituents on the pyridine ring have been shown to enhance enzyme inhibition activity by altering electronic properties and steric factors .

Case Studies

- Caspase Inhibition Study :

- Neuroprotective Effects in Animal Models :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key synthetic strategies for preparing (4-Amino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester, and how do reaction conditions impact yield?

Answer:

The synthesis of tert-butyl carbamate derivatives typically involves multi-step protocols, including coupling reactions and protective group strategies. For example, a related compound, 4-fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester, was synthesized via Suzuki coupling followed by hydrogenation . Critical parameters include:

- Coupling conditions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (e.g., 80–100°C) for Suzuki-Miyaura cross-coupling to attach pyridine or aryl groups.

- Hydrogenation : Selective reduction of intermediates under H₂ (1–3 atm) with catalysts like Pd/C or PtO₂ to preserve the tert-butyl carbamate group.

- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but labile in acidic environments, requiring careful pH control during deprotection .

Advanced: How can computational methods predict the stability of the tert-butyl carbamate group under varying pH conditions?

Answer:

Density Functional Theory (DFT) calculations can model the hydrolysis kinetics of the Boc group. For instance:

- Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, accelerating cleavage. Transition state analysis reveals energy barriers for carbamate bond dissociation.

- Neutral/basic conditions : Hydrolysis is slower but may proceed via nucleophilic attack by hydroxide ions. Molecular dynamics simulations can predict solvation effects and degradation pathways .

Experimental validation via HPLC or NMR under controlled pH (e.g., 0.1M HCl vs. PBS buffer) is recommended to correlate computational predictions with empirical data.

Basic: Which analytical techniques are prioritized for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, pyridin-2-yl aromatic protons at 7.0–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₄H₂₂N₃O₂: 280.17) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 254 nm) .

Advanced: What strategies minimize racemization during synthesis of chiral intermediates in this compound’s preparation?

Answer:

- Asymmetric hydrogenation : Use chiral ligands (e.g., BINAP-Ru complexes) to control stereochemistry during reduction of ketone or imine intermediates .

- Low-temperature reactions : Conduct nucleophilic substitutions or coupling steps below 0°C to suppress epimerization.

- Enzymatic resolution : Lipases or esterases can enantioselectively hydrolyze racemic mixtures, as demonstrated in tert-butyl ester derivatives .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

- Storage conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture (use desiccants) and strong acids/bases .

- Degradation pathways : The Boc group may decompose under acidic conditions (pH <3), releasing CO₂ and tert-butanol. Pyridinyl amines are prone to oxidation; antioxidants like BHT (0.1% w/w) can mitigate this .

Advanced: How does the pyridin-2-yl moiety influence biological activity in enzyme inhibition assays?

Answer:

- Metal coordination : Pyridine’s nitrogen can coordinate with metalloenzyme active sites (e.g., kinases, cytochrome P450), altering inhibition potency.

- π-π stacking : The aromatic ring enhances binding to hydrophobic pockets in target proteins, as seen in fluorinated pyridine carbamates .

- Structure-activity relationship (SAR) : Modifying the pyridine substituents (e.g., adding electron-withdrawing groups like fluorine) can optimize binding affinity and selectivity .

Advanced: How to resolve contradictions in reported synthetic yields for tert-butyl carbamate derivatives?

Answer:

- Reaction scalability : Milligram-scale reactions may report higher yields (>80%) due to better mixing, while bulk synthesis faces mass transfer limitations .

- Impurity profiling : Use LC-MS to identify side products (e.g., deprotected amines or dimerized species) that reduce apparent yield.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions; screen alternatives like THF or MeCN .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Absorb with vermiculite or sand, then neutralize with 5% acetic acid before disposal .

- Toxicity data : While specific data for this compound is limited, structurally similar tert-butyl carbamates show low acute toxicity (LD50 >2000 mg/kg in rodents) but may irritate mucous membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.